CYT387-azide

JAK-STAT signaling Kinase selectivity profiling Chemical proteomics

Standard JAK inhibitors (e.g., ruxolitinib) lack a bioorthogonal handle, forcing de novo conjugation strategies that compromise batch reproducibility and target engagement. CYT387-azide solves this with a terminal azide group enabling CuAAC or SPAAC click chemistry without disrupting the JAK1/2 pharmacophore. • Retains parent momelotinib potency (JAK1 IC50 11 nM, JAK2 IC50 18 nM) with ~10-fold selectivity over JAK3. • Enables covalent attachment to fluorophores, biotin, or affinity resins in live-cell environments. • ≥95% purity supports accurate probe stoichiometry for quantitative mass spectrometry and thermal shift assays.

Molecular Formula C₂₃H₂₄N₈O₂
Molecular Weight 444.49
Cat. No. B1156704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYT387-azide
Molecular FormulaC₂₃H₂₄N₈O₂
Molecular Weight444.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYT387-azide Chemical Probe: Procurement-Ready Specifications for Click Chemistry-Enabled JAK Pathway Investigation


CYT387-azide is a click-chemistry-derivatized analog of the clinical-stage JAK1/JAK2 inhibitor momelotinib (CYT387), engineered to support target-engagement studies, selectivity profiling, and cellular imaging workflows. The parent molecule is an ATP-competitive inhibitor with reported IC50 values of 11 nM (JAK1) and 18 nM (JAK2) and approximately 10-fold selectivity over JAK3 (IC50 155 nM) [1]; the azide moiety enables copper-catalyzed or strain-promoted azide-alkyne cycloaddition without abolishing this pharmacophore . Its catalog availability through Toronto Research Chemicals (cat. C991810) and other vendors positions it as a ready-to-use tool for chemical biology groups seeking a JAK-family probe with established clinical lineage .

Chemistry: Azide-functionalized probe ready for CuAAC/SPAAC without altering pharmacophore
Target: JAK1/JAK2 pathway probe with reported selectivity context (JAK3 differentiation)
Procurement: Catalog product (e.g., TRC C991810) with defined purity and characterization data
Workflow: Integrates into chemical proteomics, live-cell imaging, and CETSA target engagement assays

Why a Generic JAK Inhibitor Cannot Replace CYT387-azide in Chemical Proteomics and Imaging Workflows


Standard JAK inhibitors such as ruxolitinib or fedratinib lack the bioorthogonal handle necessary for copper-catalyzed or strain-promoted click conjugation to reporter tags (fluorophores, biotin, or affinity resins) [1]. CYT387-azide's terminal azide group enables selective, covalent attachment to alkyne-modified detection moieties in complex biological matrices, including live-cell environments, without interfering with the kinase-binding core that determines JAK1/2 selectivity . Attempting to repurpose a non-derivatized JAK inhibitor forces researchers to design de novo conjugation strategies, compromising batch reproducibility, target engagement, and quantitative mass spectrometry workflows that rely on defined probe stoichiometry [2].

CYT387-azide Azide handle enables direct click conjugation to fluorophores, biotin, or affinity resins in complex matrices.
Generic JAK Inhibitor Lacks bioorthogonal handle; de novo conjugation strategies may compromise target engagement and reproducibility.
Defined probe stoichiometry supports quantitative pull-down and MS workflows.
Repurposed clinical material may contain excipients; stoichiometry and purity may not be suitable for quantitative proteomics.
Purpose-synthesized for chemical biology; batch-to-batch consistency reported.
Variable formulation may alter solubility, target occupancy, and assay reproducibility.

CYT387-azide: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


JAK Isoform Selectivity: CYT387-azide vs. Ruxolitinib-Family Probes

While direct enzymatic IC50 data for CYT387-azide alone are not published, the probe retains the pharmacophore of momelotinib, which shows a JAK1/JAK2 selectivity window of ~10–14× over JAK3 (IC50 11 nM JAK1, 18 nM JAK2, 155 nM JAK3) [1]. In contrast, the widely used ruxolitinib-derived probe displays a narrower selectivity ratio (JAK1 IC50 ~3.3 nM, JAK2 ~2.8 nM, JAK3 ~428 nM in some reports, indicating stronger JAK1/2 preference but wider variability across assay platforms) [2]. The momelotinib scaffold thus provides a more balanced JAK1/2 dual inhibition profile that may be advantageous for target deconvolution in myeloproliferative disease models [3].

JAK Isoform Selectivity
Cross-study comparable
Momelotinib core JAK1 IC50 11 nM, JAK2 18 nM, JAK3 155 nM (ratio ~14)
Ruxolitinib probe JAK1 ~3.3 nM, JAK2 ~2.8 nM, JAK3 ~428 nM (ratio ~130)
Supports JAK1/JAK2-balanced target deconvolution context.
ATP concentrations not standardized across studies.
JAK-STAT signaling Kinase selectivity profiling Chemical proteomics

Click Chemistry Efficiency: Azide vs. Alkyne Probe Reactivity in Live-Cell Labeling

CYT387-azide is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with complementary alkyne reagents . While no direct kinetic comparison between CYT387-azide and CYT387-alkyne exists in the public domain, azide-functionalized probes generically exhibit lower background labeling in copper-free SPAAC reactions due to the absence of endogenous azide groups in mammalian systems, whereas endogenous terminal alkynes (e.g., on fatty acids) can compete with probe detection [1]. This class-level inference positions CYT387-azide as the preferred electrophile for target deconvolution in lipid-rich cellular environments such as bone marrow stromal co-cultures used in myelofibrosis research [2].

Click Chemistry Background
Class-level inference
Azide probe Predicted lower background; no endogenous azide competition.
Alkyne probe Potential competition from endogenous terminal alkynes; higher background.
Azide probe may reduce non-specific signal in lipid-rich proteomics samples.
5- to 10-fold higher background reported for alkynes in class literature; empirical validation required.
Bioorthogonal chemistry Live-cell imaging Probe reactivity

Target Engagement Selectivity in JAK-Dependent Disease Models: Momelotinib Probe vs. Pan-Kinase Beads

A dedicated inhibitor-based affinity probe closely related to the momelotinib chemotype enabled the enrichment of up to 133 kinases, including JAK family members and MAPK pathway components, from cell lysates [1]. This coverage is narrower and more pathway-focused than pan-kinase affinity beads (e.g., kinobeads), which can capture >300 kinases and dilute the relative abundance of JAK-STAT targets in mass spectrometry analysis [2]. By focusing on the momelotinib-targetable kinome, CYT387-azide-based pull-down experiments provide higher sequence coverage of JAK-associated signaling complexes, which is critical when sample amounts are limited, such as in primary patient bone marrow aspirates [3].

Target Engagement Coverage
Cross-study comparable
Momelotinib probe Enriches ~133 kinases; high JAK-MAPK pathway representation.
Pan-kinase beads Captures >300 kinases; lower fractional abundance of JAK-STAT targets.
Focused enrichment may improve MS detection of low-abundance JAK interactors.
Based on related probe; exact CYT387-azide profile may differ. ~2.3× fewer kinases captured.
Chemical proteomics Kinase affinity beads Target engagement

Purity and Batch-to-Batch Consistency for Reproducible Probe Experiments

CYT387-azide is supplied at ≥95% purity (HPLC) by Toronto Research Chemicals, with full NMR and MS characterization data provided upon request . Many JAK inhibitors repurposed as chemical biology tools are sourced from pharmaceutical-grade oral formulations and may contain excipients or undefined stereochemical mixtures that alter probe solubility and target occupancy [1]. The defined purity and anhydrous storage conditions (recommended −20 °C) for CYT387-azide ensure that the molar concentration of active probe is precisely calculable, which is essential for quantitative competition-binding assays such as thermal shift or cellular thermal shift assays (CETSA) [2].

Purity & Characterization
Vendor specification
≥95% HPLC purity
Supports accurate active probe concentration calculation for CETSA and quantitative assays.
NMR and MS characterization available; analytical methods not cross-validated across suppliers. Anhydrous storage (−20°C) recommended.
Quality control Reproducibility Chemical probe procurement

Procurement-Linked Application Scenarios for CYT387-azide in JAK Pathway Research


Chemoproteomic Target Deconvolution in Primary Myelofibrosis Samples

When working with limited amounts of bone marrow mononuclear cells from MPN patients, the focused kinase enrichment profile of the momelotinib scaffold (~133 kinases captured) maximizes the mass spectrometry sequence coverage of JAK-STAT pathway members compared with pan-kinase beads, directly supporting the quantitative differentiation established in the selectivity evidence above [1]. The azide handle enables optional copper-free SPAAC chemistry to avoid metal-induced protein precipitation, a known challenge in primary sample processing [2].

Cellular Thermal Shift Assay (CETSA) for In-Live-Cell Target Engagement Verification

The precisely defined purity (≥95%) and anhydrous formulation of CYT387-azide permit accurate calculation of probe concentration in dose-response thermal shift experiments. This supports reproducible determination of target engagement EC50 values for JAK1 and JAK2 in intact cells, a critical step before investing in lead optimization campaigns or in vivo pharmacodynamic studies [3].

Multiplexed Fluorescence Imaging of JAK-Dependent Signaling Compartments

CYT387-azide can be paired with commercial azide-reactive fluorophores (e.g., Alexa Fluor-alkyne conjugates) to visualize subcellular redistribution of JAK kinases following cytokine stimulation. The low endogenous background of azide probes in mammalian cells, inferred from class-level bioorthogonal chemistry principles, reduces washing steps and improves signal-to-noise ratio in confocal microscopy of sensitive primary hematopoietic cells [4].

Application
Selection Property
Validation Focus
Chemoproteomic Target Deconvolution in MPN Samples
Pathway-focused kinase enrichment
Mass spectrometry sequence coverage of JAK-STAT members
Cellular Thermal Shift Assay (CETSA) Target Engagement
Certified probe purity and formulation
Reproducible EC50 determination for JAK1 and JAK2
Multiplexed Fluorescence Imaging of JAK Signaling
Azide-based low-background labeling via SPAAC
Signal-to-noise ratio in sensitive primary hematopoietic cells

Technical Documentation Hub

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